Bromoacetylpyridoxamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

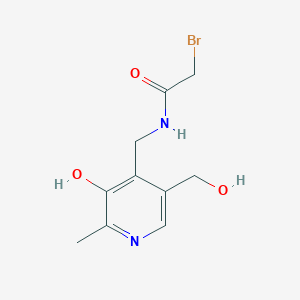

Bromoacetylpyridoxamine, also known as this compound, is a useful research compound. Its molecular formula is C10H13BrN2O3 and its molecular weight is 289.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bromoacetylpyridoxamine is a compound that has garnered attention in various scientific research applications, particularly in the field of biochemistry and pharmacology. This article delves into its applications, supported by case studies and data tables.

Enzyme Inhibition Studies

One of the primary applications of this compound is in the study of enzyme inhibition. Research has demonstrated that this compound can effectively inhibit certain enzymes, such as Dopa decarboxylase. A study indicated that this compound inactivates this enzyme through a mechanism involving first-order kinetics, with a notable Ki value of 0.16 mM . This property makes it useful for probing the catalytic mechanisms of enzymes and for developing potential therapeutic agents targeting enzyme activity.

Affinity Labeling

This compound serves as an affinity label in biochemical assays. It can covalently modify specific amino acid residues in proteins, allowing researchers to identify active sites and understand protein function better. For instance, studies have shown that it modifies cysteine residues near the pyridoxal-5'-phosphate binding site in Dopa decarboxylase, highlighting its role in enzyme catalysis . This application is crucial for elucidating the structure-function relationships in proteins.

Therapeutic Potential

The compound has also been explored for its therapeutic potential, particularly in conditions related to vitamin B6 metabolism. Given its ability to interact with enzymes involved in amino acid metabolism, this compound may offer insights into treatments for metabolic disorders or neurodegenerative diseases where vitamin B6 plays a critical role.

Case Study 1: Enzyme Inhibition

In a detailed investigation into Dopa decarboxylase inhibition, this compound was shown to cause significant enzyme activity reduction. The study utilized high-performance liquid chromatography to analyze the modification of the enzyme and confirmed the incorporation of the inhibitor into specific peptide sequences . This case highlights the compound's utility in understanding enzyme dynamics and developing inhibitors for therapeutic use.

Case Study 2: Affinity Labeling Techniques

Another study focused on using this compound as an affinity label to investigate protein interactions within cellular systems. The results indicated that this compound could selectively modify target proteins, allowing researchers to map interaction networks within cells effectively . Such studies are essential for advancing our understanding of cellular signaling pathways and disease mechanisms.

Table 1: Summary of Enzyme Inhibition Studies with this compound

| Enzyme | Inhibition Type | Ki (mM) | Kinact (min⁻¹) | Reference |

|---|---|---|---|---|

| Dopa Decarboxylase | Competitive Inhibition | 0.16 | 0.086 |

Table 2: Applications of this compound

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes; studied for therapeutic potential |

| Affinity Labeling | Modifies proteins to identify active sites and interactions |

| Therapeutic Research | Investigates roles in metabolic disorders and vitamin B6-related diseases |

Eigenschaften

CAS-Nummer |

54522-09-7 |

|---|---|

Molekularformel |

C10H13BrN2O3 |

Molekulargewicht |

289.13 g/mol |

IUPAC-Name |

2-bromo-N-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetamide |

InChI |

InChI=1S/C10H13BrN2O3/c1-6-10(16)8(4-13-9(15)2-11)7(5-14)3-12-6/h3,14,16H,2,4-5H2,1H3,(H,13,15) |

InChI-Schlüssel |

FETUNBGKVMTDPH-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CNC(=O)CBr)CO |

Kanonische SMILES |

CC1=NC=C(C(=C1O)CNC(=O)CBr)CO |

Synonyme |

bromoacetylpyridoxamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.